molecular formula C12H16Cl2N4O B15129282 3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)-pyridine

3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)-pyridine

Cat. No.: B15129282
M. Wt: 303.18 g/mol
InChI Key: XGWKXKBNSAUDQB-UHFFFAOYSA-N
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Description

3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)-pyridine is a heterocyclic compound that features a piperidine ring, an oxadiazole ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)-pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine derivatives with hydrazides, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)-pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction can lead to the formation of reduced piperidine derivatives .

Scientific Research Applications

3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)-pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)-pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The oxadiazole ring is known to interact with various biological targets, including kinases and proteases, which play crucial roles in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)-pyridine is unique due to its specific combination of the piperidine, oxadiazole, and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H16Cl2N4O

Molecular Weight

303.18 g/mol

IUPAC Name

2-piperidin-4-yl-5-pyridin-3-yl-1,3,4-oxadiazole;dihydrochloride

InChI

InChI=1S/C12H14N4O.2ClH/c1-2-10(8-14-5-1)12-16-15-11(17-12)9-3-6-13-7-4-9;;/h1-2,5,8-9,13H,3-4,6-7H2;2*1H

InChI Key

XGWKXKBNSAUDQB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NN=C(O2)C3=CN=CC=C3.Cl.Cl

Origin of Product

United States

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